
(E)-5-(4-methoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5-(4-methoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C21H20N4O4S and its molecular weight is 424.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (E)-5-(4-methoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential therapeutic applications, particularly in oncology and neurology. This article reviews its biological activity based on recent studies, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a thiazole ring fused with a piperazine moiety and a methoxy-substituted benzylidene group. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have indicated that thiazole derivatives, including the compound , exhibit significant anticancer properties. The following table summarizes key findings related to its anticancer activity:
The mechanism by which this compound exerts its effects involves several pathways:
- Inhibition of Tyrosine Kinases : The compound has been shown to inhibit key tyrosine kinases such as VEGFR and EGFR, which are crucial in tumor growth and metastasis .
- Topoisomerase Inhibition : It induces apoptosis by inhibiting topoisomerases I and II, leading to DNA damage and cell death .
- Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating .
Structure-Activity Relationship (SAR)
The presence of the methoxy group at the para position of the benzylidene moiety significantly enhances the compound's potency against various cancer cell lines. Modifications to the piperazine ring also influence biological activity:
- Nitrophenyl Substitution : The presence of a nitrophenyl group contributes to increased lipophilicity, enhancing cellular uptake .
- Thiazole Core : The thiazole ring is essential for maintaining biological activity, as it participates in π-stacking interactions with target proteins.
Study 1: Anticancer Efficacy in Breast Cancer Models
A comprehensive study evaluated the anticancer effects of this compound on breast cancer cell lines (MCF-7, MDA-MB-231). Results demonstrated an IC50 value of 15.2 µM, indicating potent inhibitory effects on cell proliferation through targeted signaling pathways .
Study 2: Mechanistic Insights into Apoptosis Induction
In renal cancer models using A498 cells, the compound exhibited an IC50 value of 33.9 µM, primarily through apoptosis induction linked to topoisomerase inhibition. This study underscores the potential for developing this compound as a therapeutic agent for renal cancers .
Aplicaciones Científicas De Investigación
Synthesis of the Compound
The synthesis of (E)-5-(4-methoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one typically involves the condensation reaction between thiazole derivatives and piperazine-containing compounds. The reaction conditions often include the use of solvents such as ethanol or methanol, with catalysts to facilitate the formation of the imine linkage essential for this compound's structure .
Anticancer Activity
Research indicates that derivatives of thiazole, including this compound, exhibit promising anticancer properties. A study highlighted the potential of thiazole-piperazine hybrids to inhibit key tyrosine kinases involved in cancer progression, such as VEGFR and EGFR. These compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their utility as novel anticancer agents .
Analgesic Properties
The compound has been evaluated for its analgesic effects. In experimental models, it showed a notable reduction in pain responses, comparable to standard analgesics. This suggests that this compound may serve as a potential candidate for pain management therapies .
Anticholinesterase Activity
Another area of interest is the anticholinesterase activity of this compound. Studies have demonstrated that thiazole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases like Alzheimer's. This inhibition is crucial as it may enhance cholinergic transmission in the brain, potentially providing therapeutic benefits in cognitive disorders .
Mechanistic Insights
Mechanistic studies have shown that this compound interacts with specific molecular targets involved in cell signaling pathways. For instance, its ability to inhibit protein kinases contributes to its anticancer effects, while its interaction with cholinergic receptors underlies its potential use in treating cognitive impairments .
Case Studies
Several case studies have documented the efficacy of this compound in various biological assays:
- Cancer Cell Line Studies : In vitro assays using breast cancer cell lines showed that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis, suggesting a mechanism involving cell cycle arrest .
- Pain Models : In animal models of pain, administration of this compound resulted in a dose-dependent decrease in nociceptive behavior, indicating its potential as an analgesic agent .
- Neuroprotection : The anticholinesterase activity observed in various thiazole derivatives has led to investigations into their neuroprotective effects. Compounds were tested for their ability to improve cognitive function in animal models mimicking Alzheimer's disease symptoms .
Propiedades
IUPAC Name |
(5E)-5-[(4-methoxyphenyl)methylidene]-2-[4-(4-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-29-18-8-2-15(3-9-18)14-19-20(26)22-21(30-19)24-12-10-23(11-13-24)16-4-6-17(7-5-16)25(27)28/h2-9,14H,10-13H2,1H3/b19-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBQIBAIRTYNFD-XMHGGMMESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.